Higher pKa Alters Protonation State
The butanoic acid derivative exhibits a predicted pKa of 4.51±0.10, significantly higher than that of the acetic acid analog (pKa 3.72) [1]. This 0.79 unit increase means the compound is less ionized at physiological pH, potentially enhancing membrane permeability and altering metal coordination behavior.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.51 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid: 3.72 (Predicted) |
| Quantified Difference | ΔpKa = +0.79 |
| Conditions | ACD/Labs predicted values |
Why This Matters
A higher pKa means a lower fraction of the compound is ionized at a given pH, which directly impacts its solubility profile, partition coefficient in extraction processes, and its suitability for applications requiring a specific protonation state.
- [1] ChemBase. 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid. Predicted pKa 3.72. View Source
